molecular formula C11H12N2OS B12683080 4-Methyl-2-((methylthio)methyl)-2,3-dihydroquinazoline 3-oxide CAS No. 7148-82-5

4-Methyl-2-((methylthio)methyl)-2,3-dihydroquinazoline 3-oxide

Cat. No.: B12683080
CAS No.: 7148-82-5
M. Wt: 220.29 g/mol
InChI Key: OSTXDHZFOGTKMD-UHFFFAOYSA-N
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Description

4-Methyl-2-((methylthio)methyl)-2,3-dihydroquinazoline 3-oxide is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-((methylthio)methyl)-2,3-dihydroquinazoline 3-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-2-aminobenzyl alcohol with methylthioacetic acid in the presence of an oxidizing agent. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-((methylthio)methyl)-2,3-dihydroquinazoline 3-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-((methylthio)methyl)-2,3-dihydroquinazoline 3-oxide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-Methyl-2-((methylthio)methyl)-2,3-dihydroquinazoline 3-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-((methylthio)methyl)-2,3-dihydroquinazoline
  • 4-Methyl-2-((methylthio)methyl)-2,3-dihydroquinazoline 1-oxide
  • 4-Methyl-2-((methylthio)methyl)-2,3-dihydroquinazoline 2-oxide

Uniqueness

4-Methyl-2-((methylthio)methyl)-2,3-dihydroquinazoline 3-oxide is unique due to the presence of the 3-oxide group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

7148-82-5

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

4-methyl-2-(methylsulfanylmethyl)-3-oxidoquinazolin-3-ium

InChI

InChI=1S/C11H12N2OS/c1-8-9-5-3-4-6-10(9)12-11(7-15-2)13(8)14/h3-6H,7H2,1-2H3

InChI Key

OSTXDHZFOGTKMD-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C(=NC2=CC=CC=C12)CSC)[O-]

Origin of Product

United States

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